molecular formula C6H11ClO2 B1293791 Butyl chloroacetate CAS No. 590-02-3

Butyl chloroacetate

Cat. No. B1293791
Key on ui cas rn: 590-02-3
M. Wt: 150.6 g/mol
InChI Key: YJRGMUWRPCPLNH-UHFFFAOYSA-N
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Patent
US04168142

Procedure details

Following the procedure described in Examples 1 and 2, but heating while stirring for 4 hours to 105° a mixture comprising of 181 parts of butanol and 189 parts of chloroacetic acid, there is obtained butyl chloroacetate; nD20 =1,428.
[Compound]
Name
181
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]([OH:5])=[O:4].[CH2:6](O)[CH2:7][CH2:8][CH3:9]>>[Cl:1][CH2:2][C:3]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])=[O:4]

Inputs

Step One
Name
181
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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